Methyl 3-acetoxy-5-hydroxybenzoate
CAS No.:
Cat. No.: VC16689715
Molecular Formula: C10H10O5
Molecular Weight: 210.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O5 |
|---|---|
| Molecular Weight | 210.18 g/mol |
| IUPAC Name | methyl 3-acetyloxy-5-hydroxybenzoate |
| Standard InChI | InChI=1S/C10H10O5/c1-6(11)15-9-4-7(10(13)14-2)3-8(12)5-9/h3-5,12H,1-2H3 |
| Standard InChI Key | QNUHBQFXEUYFTM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC(=CC(=C1)O)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Methyl 3-acetoxy-5-hydroxybenzoate belongs to the class of substituted benzoates, featuring a benzene ring with two functional groups: an acetoxy (-OAc) group at position 3 and a hydroxyl (-OH) group at position 5. Its IUPAC name is methyl 3-acetyloxy-5-hydroxybenzoate, and its canonical SMILES representation is CC(=O)OC1=CC(=CC(=C1)OC(=O)C)O. The compound’s structure is further defined by its InChI key (QNUHBQFXEUYFTM-UHFFFAOYSA-N), which encodes its stereochemical and connectivity details.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.18 g/mol |
| IUPAC Name | Methyl 3-acetyloxy-5-hydroxybenzoate |
| CAS Number | Not explicitly listed |
| Solubility | Likely polar aprotic solvents |
| Melting Point | Data unavailable |
Synthesis and Optimization Strategies
Acylation of 5-Hydroxybenzoic Acid
The primary synthesis route involves the acylation of 5-hydroxybenzoic acid. Acetic anhydride or acetyl chloride serves as the acylating agent, with pyridine or triethylamine acting as a base to neutralize the generated acid. The reaction typically proceeds under controlled temperatures (0–25°C) to minimize side reactions such as over-acylation or ester hydrolysis.
Reaction Mechanism:
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Activation: The acylating agent (e.g., acetic anhydride) reacts with the base to form an acylpyridinium intermediate.
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Nucleophilic Attack: The hydroxyl group at position 5 of 5-hydroxybenzoic acid attacks the electrophilic carbonyl carbon of the intermediate.
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Esterification: Subsequent methylation of the carboxylic acid group yields the final product.
Table 2: Representative Synthesis Conditions
| Parameter | Typical Range |
|---|---|
| Acylating Agent | Acetic anhydride or acetyl chloride |
| Base | Pyridine, triethylamine |
| Temperature | 0–25°C |
| Reaction Time | 2–6 hours |
| Yield | 60–80% (depending on purity) |
Purification Techniques
Crude product purification often employs recrystallization using solvents like ethanol or ethyl acetate. Chromatographic methods (e.g., silica gel chromatography) are utilized for higher-purity requirements. Recent advancements in continuous-flow photochemistry, as seen in related benzoate syntheses, suggest potential for optimizing reaction efficiency and safety .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Structure-Activity Relationships (SAR)
The compound’s bioactivity is influenced by its substituents:
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Acetoxy Group: Enhances lipophilicity, improving membrane permeability.
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Hydroxyl Group: Facilitates hydrogen bonding with bacterial enzyme active sites.
Comparative studies with analogs (e.g., methyl 3-hydroxybenzoate) reveal that the acetoxy group significantly boosts antibacterial efficacy, underscoring its role in target engagement .
Industrial and Research Applications
Pharmaceutical Intermediate
Methyl 3-acetoxy-5-hydroxybenzoate is a precursor in synthesizing more complex molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its ester and hydroxyl groups provide sites for further chemical modifications, such as glycosylation or sulfonation.
Specialty Chemical Production
In industrial settings, the compound is used to manufacture dyes, polymers, and agrochemicals. Its stability under acidic conditions makes it suitable for reactions requiring robust intermediates.
Future Research Directions
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Mechanistic Studies: Elucidate the precise molecular targets and pathways involved in its antibacterial activity.
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Derivatization: Explore modifications to enhance bioavailability and reduce potential cytotoxicity.
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Scale-Up Optimization: Investigate continuous-flow synthesis to improve yield and safety for industrial production .
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